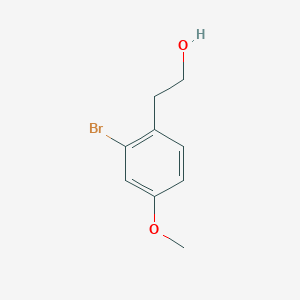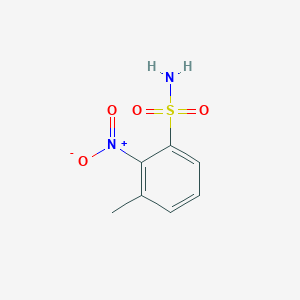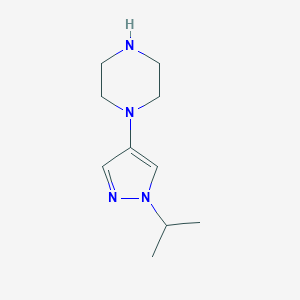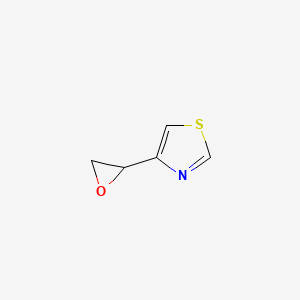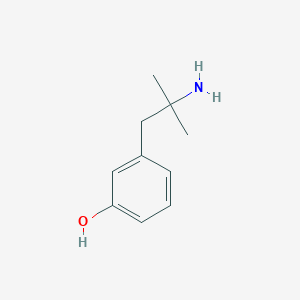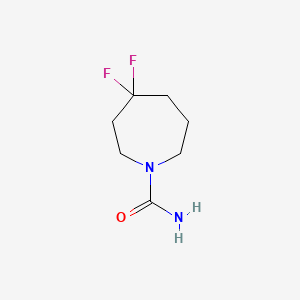
4,4-Difluoroazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoroazepane-1-carboxamide is a chemical compound with the molecular formula C7H12F2N2O It is characterized by the presence of a seven-membered azepane ring substituted with two fluorine atoms at the 4-position and a carboxamide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroazepane-1-carboxamide typically involves the fluorination of azepane derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of azepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluoroazepane is then reacted with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to handle the reactive fluorinating agents and carboxylating agents.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoroazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with azide or cyano groups.
Aplicaciones Científicas De Investigación
4,4-Difluoroazepane-1-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The carboxamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Fluoroazepane-1-carboxamide: A related compound with a single fluorine atom at the 4-position.
4,4-Dichloroazepane-1-carboxamide: A compound with chlorine atoms instead of fluorine at the 4-position.
Azepane-1-carboxamide: The parent compound without any halogen substitution.
Uniqueness: 4,4-Difluoroazepane-1-carboxamide is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H12F2N2O |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
4,4-difluoroazepane-1-carboxamide |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)2-1-4-11(5-3-7)6(10)12/h1-5H2,(H2,10,12) |
Clave InChI |
CLWTUEOCVGAFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCN(C1)C(=O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





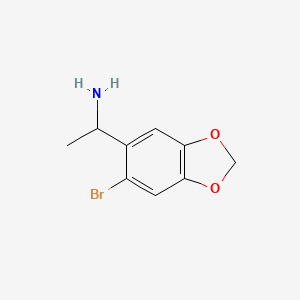
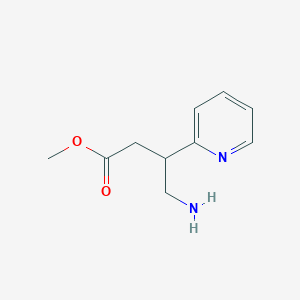

![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
